1-(AZEPAN-1-YL)-3-[4-(2-{4-[3-(AZEPAN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL
Description
BenchChem offers high-quality 1-(AZEPAN-1-YL)-3-[4-(2-{4-[3-(AZEPAN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(AZEPAN-1-YL)-3-[4-(2-{4-[3-(AZEPAN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46Br4N2O4/c1-33(2,23-15-27(34)31(28(35)16-23)42-21-25(40)19-38-11-7-3-4-8-12-38)24-17-29(36)32(30(37)18-24)43-22-26(41)20-39-13-9-5-6-10-14-39/h15-18,25-26,40-41H,3-14,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUAUZQLJVZUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCCCCC2)O)Br)C3=CC(=C(C(=C3)Br)OCC(CN4CCCCCC4)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46Br4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Azepan-1-yl)-3-[4-(2-{4-[3-(Azepan-1-yl)-2-hydroxypropy]-3,5-dibromophenyl}propan-2-yl)-2,6-dibromophenoxy]propan-2-ol is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₈Br₂N₂O₃
- Molecular Weight : 609.4 g/mol
- LogP : 5.19130 (indicating hydrophobicity)
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈Br₂N₂O₃ |
| Molecular Weight | 609.4 g/mol |
| LogP | 5.19130 |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of this compound may involve various mechanisms, including:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, which are crucial for neurotransmission and can influence mood and anxiety disorders.
- Phospholipase Activity : The compound may exhibit phospholipase-like activity, potentially affecting cellular signaling pathways associated with oxidative stress responses.
- Neuroprotective Effects : Some studies suggest that azepane derivatives can provide neuroprotective benefits by interacting with amyloid-beta proteins implicated in Alzheimer’s disease .
Pharmacological Effects
Research indicates that compounds similar to this one may exhibit the following pharmacological effects:
- Antidepressant Activity : By modulating neurotransmitter levels, these compounds may alleviate symptoms of depression.
- Anti-inflammatory Properties : Certain azepane derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that azepane-containing compounds may inhibit cancer cell proliferation through various pathways.
Case Studies
- GABAAR Interaction Study : A study published in Journal of Neurochemistry demonstrated that an azepane derivative significantly increased GABAergic transmission in neuronal cultures, suggesting potential therapeutic applications in anxiety disorders .
- Oxidative Stress Response : Research highlighted in Cell Death & Disease showed that a related compound protected neuronal cells from oxidative damage by enhancing the activity of antioxidant enzymes .
- In Vivo Efficacy Against Tumors : A recent animal study indicated that administration of an azepane derivative resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
